molecular formula C10H7BrFNO2 B1449404 5-Bromo-6-fluoroindole-3-acetic acid CAS No. 1227576-93-3

5-Bromo-6-fluoroindole-3-acetic acid

Cat. No. B1449404
M. Wt: 272.07 g/mol
InChI Key: QINOWFDXOKWOHY-UHFFFAOYSA-N
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Description

5-Bromo-6-fluoroindole-3-acetic acid (BFIA) is a chemical compound that belongs to the family of indole-acetic acids. It is used as a reactant/reagent for the design, synthesis, and evaluation of novel auxin mimic herbicides for weed control activity .


Synthesis Analysis

The synthesis of indole derivatives, including 5-Bromo-6-fluoroindole-3-acetic acid, has been a topic of interest in recent research . The synthesis involves the design, synthesis, and herbicidal activity evaluation of a series of novel indole-3-carboxylic acid derivatives as auxin receptor protein TIR1 antagonists .


Molecular Structure Analysis

The molecular formula of 5-Bromo-6-fluoroindole-3-acetic acid is C10H7BrFNO2. The molecular weight of the compound is 272.07 g/mol.

Scientific Research Applications

Fluorinated Compounds in Antifungal and Anticancer Applications

  • Antifungal Applications

    Research has explored the pharmacology, clinical indications, pharmacokinetics, toxicity, and drug interactions of fluorinated compounds like flucytosine, which, after being taken up by fungal cells, is converted into metabolites that inhibit fungal RNA and DNA synthesis. This demonstrates the potential utility of fluorinated compounds in treating systemic mycoses such as cryptococcosis, candidosis, and aspergillosis (Vermes, Guchelaar, & Dankert, 2000).

  • Anticancer Applications

    The chemotherapeutic treatment of advanced colorectal cancer has been significantly reliant on fluorinated pyrimidines like 5-fluorouracil (5-FU), demonstrating the critical role of fluorinated compounds in cancer therapy. Efforts to enhance the efficacy of 5-FU through combinations with other agents highlight the ongoing research to optimize fluorinated compounds in clinical oncology (Abbruzzese & Levin, 1989).

Visualization Techniques in Microbiology

  • Soil Microorganism Visualization: Fluorescence microscopy, utilizing fluorochromes, has been employed for the direct observation of soil microorganisms, demonstrating the use of fluorinated compounds in enhancing visualization techniques in microbiological studies. This application underlines the potential of fluorinated molecules in scientific research aimed at understanding microbial distribution and behavior (Li, Dick, & Tuovinen, 2004).

Catalysts in Organic Transformations

  • Organic Synthesis: Research into the use of silica supported Brönsted acids as catalysts in organic transformations highlights the importance of fluorinated acids in facilitating various chemical reactions. This area of study exemplifies the utility of fluorinated compounds in enhancing the efficiency and environmental friendliness of chemical processes (Kaur, Sharma, & Bedi, 2015).

Potential Applications in Tumor Visualization and Therapy

  • Tumor Visualization and Therapy: The use of 5-aminolevulinic acid (5-ALA) in producing tumor-specific fluorescence during surgeries for gliomas suggests a potential application area for fluorinated indole derivatives in medical diagnostics and treatment, particularly in enhancing the visibility of malignant tissues during surgical resections (Traylor et al., 2021).

Safety And Hazards

The safety data sheet for 5-Bromoindole-3-acetic acid, a related compound, suggests that it should be handled with care. It advises avoiding contact with skin and eyes, and in case of contact, immediate medical attention is recommended .

Future Directions

Indole derivatives, including 5-Bromo-6-fluoroindole-3-acetic acid, have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The synthesis of indole derivatives as prevalent moieties present in selected alkaloids has been highlighted in recent research .

properties

IUPAC Name

2-(5-bromo-6-fluoro-1H-indol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFNO2/c11-7-2-6-5(1-10(14)15)4-13-9(6)3-8(7)12/h2-4,13H,1H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QINOWFDXOKWOHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Br)F)NC=C2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-6-fluoroindole-3-acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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